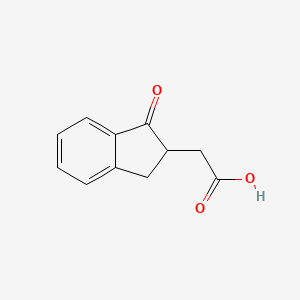
3-(3-hydroxypropyl)-1,3-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-hydroxypropyl)-1,3-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of a dimethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-1,3-dimethylurea typically involves the reaction of 3-chloropropanol with 1,3-dimethylurea in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the urea moiety. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(3-hydroxypropyl)-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxopropyl)-1,3-dimethylurea.
Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3-(3-oxopropyl)-1,3-dimethylurea
Reduction: this compound
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
3-(3-hydroxypropyl)-1,3-dimethylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the final product.
作用机制
The mechanism of action of 3-(3-hydroxypropyl)-1,3-dimethylurea involves its interaction with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function. This can affect various cellular pathways, including those involved in signal transduction, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
3-(3-hydroxypropyl)-1,3-dimethylcarbamate: Similar structure but with a carbamate group instead of a urea group.
3-(3-hydroxypropyl)-1,3-dimethylthiourea: Contains a thiourea group instead of a urea group.
3-(3-hydroxypropyl)-1,3-dimethylguanidine: Features a guanidine group in place of the urea group.
Uniqueness
3-(3-hydroxypropyl)-1,3-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research.
属性
CAS 编号 |
25064-50-0 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
1-(3-hydroxypropyl)-1,3-dimethylurea |
InChI |
InChI=1S/C6H14N2O2/c1-7-6(10)8(2)4-3-5-9/h9H,3-5H2,1-2H3,(H,7,10) |
InChI 键 |
QEDPOBBPBCBZNF-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N(C)CCCO |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




